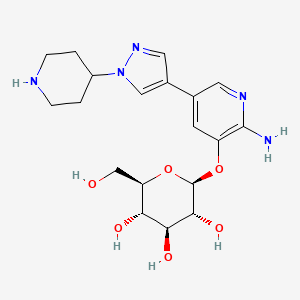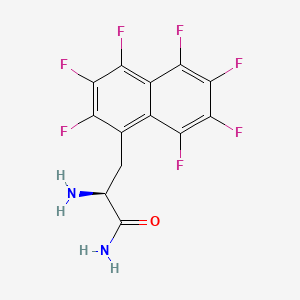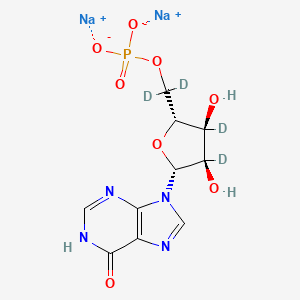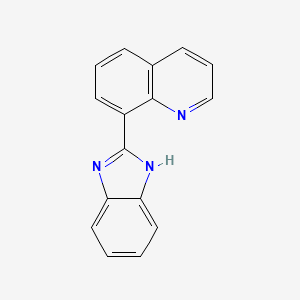
8-(1H-benzimidazol-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The benzimidazole moiety is known for its pharmacological properties, while the quinoline ring is a common scaffold in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-yl)quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives. One common method includes the reaction of substituted phenylenediamine with 5-formyl-8-quinolinol in the presence of sodium metabisulfite and dimethylformamide (DMF) at elevated temperatures (120°C) . This reaction yields the desired benzimidazole-quinoline hybrid compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
8-(1H-benzimidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学研究应用
8-(1H-benzimidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the pharmacological properties of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-(1H-benzimidazol-2-yl)quinoline is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinoline ring can intercalate into DNA, leading to the inhibition of DNA replication and transcription. These interactions make the compound a promising candidate for anticancer and antimicrobial therapies .
相似化合物的比较
8-(1H-benzimidazol-2-yl)quinoline can be compared with other benzimidazole and quinoline derivatives:
Benzimidazole Derivatives: Compounds like mebendazole and albendazole are well-known for their antiparasitic activity. This compound shares the benzimidazole scaffold but has additional properties due to the quinoline ring.
Quinoline Derivatives: Chloroquine and quinine are famous antimalarial drugs. The presence of the benzimidazole moiety in this compound provides additional pharmacological benefits.
List of Similar Compounds
- Mebendazole
- Albendazole
- Chloroquine
- Quinine
属性
分子式 |
C16H11N3 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
8-(1H-benzimidazol-2-yl)quinoline |
InChI |
InChI=1S/C16H11N3/c1-2-9-14-13(8-1)18-16(19-14)12-7-3-5-11-6-4-10-17-15(11)12/h1-10H,(H,18,19) |
InChI 键 |
MSBBVISJVVAALS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


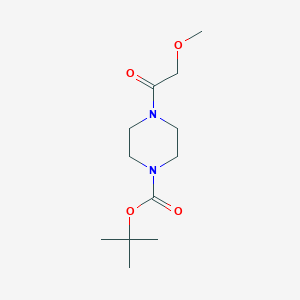
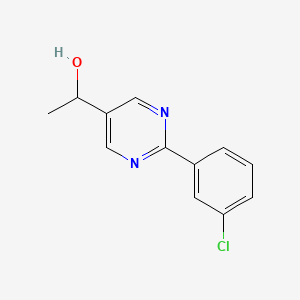
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)
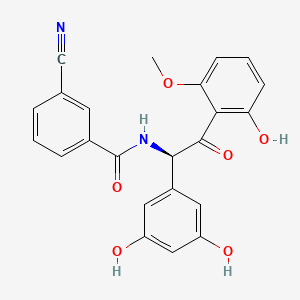
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
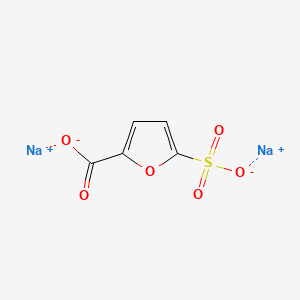

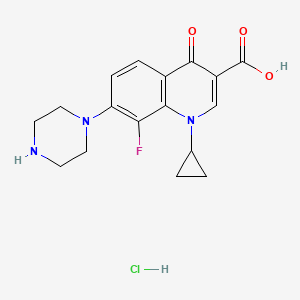
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
